Etiproston

Vue d'ensemble

Description

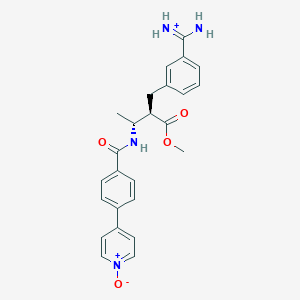

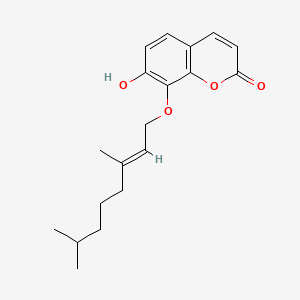

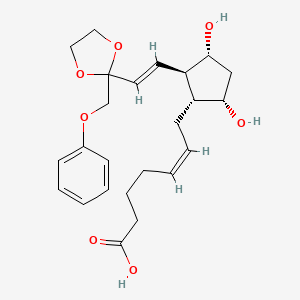

L'étip prost est un analogue de prostaglandine synthétique de formule moléculaire C24H32O7 et de masse moléculaire 432,51 g/mol . Il est connu pour ses activités biologiques puissantes, en particulier dans le domaine de la médecine où il est utilisé pour ses propriétés anti-inflammatoires et vasodilatatrices .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'étip prost est synthétisé par un processus en plusieurs étapes impliquant la condensation d'intermédiaires spécifiques. La synthèse commence généralement par la préparation d'un intermédiaire clé, qui est ensuite soumis à diverses réactions chimiques, notamment l'estérification, la réduction et la cyclisation . Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle d'étip prost suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions

L'étip prost subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'étip prost peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'étip prost en ses formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'étip prost.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers acides et bases pour les réactions de substitution . Les conditions impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour faciliter les réactions .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'étip prost, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

L'étip prost a un large éventail d'applications de recherche scientifique :

Biologie : Enquête sur ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Utilisé dans le développement de médicaments anti-inflammatoires et vasodilatateurs.

Mécanisme d'action

L'étip prost exerce ses effets en se liant à des récepteurs spécifiques des prostaglandines à la surface des cellules cibles. Cette liaison active les voies de signalisation intracellulaires qui conduisent à diverses réponses biologiques, notamment la vasodilatation, l'inhibition de l'agrégation plaquettaire et les effets anti-inflammatoires . Les cibles moléculaires impliquées comprennent les récepteurs des prostaglandines et les molécules de signalisation associées .

Applications De Recherche Scientifique

Etiproston has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry and for studying prostaglandin analogs.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Used in the development of anti-inflammatory and vasodilatory drugs.

Industry: Applied in the formulation of pharmaceuticals and as a standard in quality control processes.

Mécanisme D'action

Etiproston exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various biological responses, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects . The molecular targets involved include prostaglandin receptors and associated signaling molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

Epoprostenol : Un autre analogue de prostaglandine avec des propriétés vasodilatatrices et anti-inflammatoires similaires.

Cloprostenol : Utilisé en médecine vétérinaire pour ses effets lutéolytiques.

Prostaglandine E2 : Une prostaglandine naturelle ayant un large éventail d'activités biologiques.

Unicité de l'étip prost

L'étip prost est unique dans son profil de liaison spécifique aux récepteurs et ses effets anti-inflammatoires et vasodilatateurs puissants. Comparé à d'autres analogues de prostaglandines, l'étip prost a une structure chimique distincte qui contribue à ses activités biologiques uniques .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c25-21-16-22(26)20(19(21)10-6-1-2-7-11-23(27)28)12-13-24(30-14-15-31-24)17-29-18-8-4-3-5-9-18/h1,3-6,8-9,12-13,19-22,25-26H,2,7,10-11,14-17H2,(H,27,28)/b6-1-,13-12+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPALXSWPHQNCAA-RLJNYRALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)(COC2=CC=CC=C2)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024232 | |

| Record name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59619-81-7 | |

| Record name | Etiproston [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059619817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59619-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIPROSTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCU22W0APY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Etiproston and how does it work?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. While its exact mechanism of action isn't fully detailed in the provided research, it's known that PGF2α analogs like this compound exert their effects by binding to prostaglandin F2α receptors []. This binding can lead to a variety of physiological effects, including luteal regression, which is the process of the corpus luteum breaking down [].

Q2: What are the applications of this compound in veterinary medicine?

A2: Research suggests that this compound can potentially be used for:

- Inducing estrus in cows: Studies have shown that this compound can induce estrus in postpartum Sahiwal cows [, ].

- Treating retained placenta in cows: this compound has been investigated as a potential treatment for retained placenta in cows, although the research did not show a significant benefit compared to other treatment strategies [].

- Inducing parturition in sows: Some studies have explored the use of this compound for inducing parturition in pregnant sows [].

Q3: How is this compound metabolized and eliminated from the body?

A3: Studies in cows have shown that this compound is rapidly eliminated from the body, primarily through urine and feces [, ]. The primary metabolite identified was the tetranor acid derivative, often found in equilibrium with its lactone form [, ].

Q4: Are there any analytical methods available to detect this compound residues?

A4: Yes, an enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of this compound residues in cattle and swine tissues, as well as in cows' milk []. This method utilizes horseradish peroxidase (HRP) as a label enzyme and demonstrates high specificity for this compound, with no cross-reactivity observed with various endogenous prostaglandins [].

Q5: Has this compound been compared to other prostaglandin analogs?

A5: In a study focusing on canine luteal regression, this compound tromethamine was compared to cloprostenol, another PGF2α analog commonly used in veterinary medicine []. The study found that cloprostenol was more effective at inducing luteal regression in dogs compared to this compound tromethamine [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

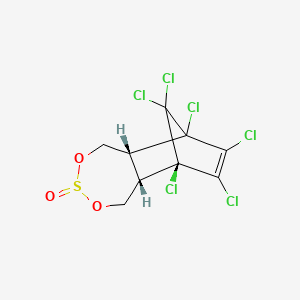

![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)

![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)

![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)